5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide
Description
5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group
Properties
IUPAC Name |
5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S2/c1-17(2)11-5-3-10(4-6-11)12(18)9-16-22(19,20)14-8-7-13(15)21-14/h3-8,12,16,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAQMSQZNCABPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-sulfonamide and 4-(dimethylamino)phenyl-2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or lithium hydride (LiH) to deprotonate the amine group, facilitating nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds share a similar thiophene-sulfonamide structure but differ in the alkyl substituents.
N-(thiazol-2-yl)benzenesulfonamides: These compounds feature a thiazole ring instead of a thiophene ring.
Uniqueness
5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is unique due to the presence of the dimethylamino and hydroxyethyl groups, which can enhance its solubility and biological activity compared to other similar compounds.
Biological Activity
5-Bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is a complex organic compound with significant biological activity, particularly in the realm of antibacterial properties. This article provides a detailed examination of its synthesis, biological efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula: C14H17BrN2O3S2
- Molecular Weight: 395.34 g/mol
- CAS Number: 1421482-52-1
The compound features a thiophene ring substituted with a sulfonamide group and a dimethylamino phenyl moiety, which contributes to its biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene Derivative: The thiophene core is synthesized via methods such as the Gewald reaction.
- Introduction of Functional Groups: Dimethylamine is introduced through nucleophilic substitution, followed by hydroxyethylation and sulfonamide formation.
Antibacterial Efficacy
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. Specifically, it has shown effectiveness against resistant strains of bacteria such as Klebsiella pneumoniae.
- Minimum Inhibitory Concentration (MIC): 0.39 μg/mL
- Minimum Bactericidal Concentration (MBC): 0.78 μg/mL
These findings indicate that the compound possesses potent antibacterial activity, making it a candidate for further development as an antibiotic agent against multi-drug resistant pathogens .
The mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of Folate Synthesis: Similar to other sulfonamides, it acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting folate synthase and thus disrupting bacterial folate synthesis.
- Binding Interactions: In silico studies have indicated that the compound forms hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms .
Study 1: Antibacterial Activity Against Klebsiella pneumoniae
A study conducted on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated significant antibacterial activity against Klebsiella pneumoniae strains producing New Delhi Metallo-β-lactamase (NDM-KP). The compound's low MIC values suggest its potential as an effective treatment option in clinical settings .
Study 2: Structure-Activity Relationship (SAR)
Research exploring the SAR of various thiophene derivatives has identified key structural features that enhance antibacterial potency. Modifications to the alkyl groups attached to the sulfonamide nitrogen have been shown to influence activity levels significantly .
Comparative Table of Biological Activities
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
| Other Thiophene Derivatives | Varies | Varies | Various Resistant Strains |
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its potent antibacterial properties and unique mechanism of action. Future studies should focus on:
- In Vivo Efficacy: Evaluating the effectiveness in animal models.
- Toxicity Studies: Assessing safety profiles for potential clinical use.
- Structural Optimization: Modifying chemical structures to enhance efficacy and reduce resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide?
- Methodological Answer : The compound can be synthesized via coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to introduce the brominated thiophene and sulfonamide groups. Microwave-assisted synthesis (e.g., 60°C, 300 W, THF solvent with Pd catalysts) is effective for improving yield and reducing reaction time . Precursor functionalization, such as bromination of thiophene intermediates, should precede sulfonamide coupling .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches). Purity is validated via HPLC with UV detection (≥95% area under the curve) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cytotoxicity screening in cancer cell lines (e.g., U87MG glioma) via MTT assays provides initial activity data. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with variations in the bromothiophene (e.g., chloro or methyl substituents), dimethylaminophenyl (e.g., methoxy or nitro groups), or hydroxyethyl moieties. Compare IC₅₀ values in target assays to identify critical functional groups. Computational docking (e.g., AutoDock Vina) predicts binding interactions with enzymes like carbonic anhydrase or tyrosine kinases .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer : Verify assay conditions (e.g., pH, temperature, solvent controls like DMSO). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results. Assess compound stability under assay conditions via LC-MS to rule out degradation artifacts .
Q. What computational strategies predict drug-like properties and metabolic stability?
- Methodological Answer : Employ QSAR models (e.g., SwissADME) to estimate logP, solubility, and permeability. Molecular dynamics simulations (e.g., GROMACS) assess interactions with cytochrome P450 enzymes to predict metabolic pathways. Pharmacophore modeling identifies potential off-target effects .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains) on the hydroxyethyl moiety or replace the bromine with polar substituents (e.g., -COOH). Prodrug approaches (e.g., esterification of the sulfonamide) enhance solubility while maintaining activity. Co-solvency studies with cyclodextrins or surfactants optimize formulation .
Q. How to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with purified targets. CRISPR-Cas9 knockout models validate target dependency in cellular assays. X-ray crystallography or cryo-EM resolves ligand-target complexes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
